molecular formula C6H4BrNO2 B1381831 2-Bromo-6-hydroxynicotinaldehyde CAS No. 1289173-44-9

2-Bromo-6-hydroxynicotinaldehyde

Cat. No.: B1381831
CAS No.: 1289173-44-9
M. Wt: 202.01 g/mol
InChI Key: MVWBEIZWPLIIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-hydroxynicotinaldehyde is an organic compound with the molecular formula C6H4BrNO2 It is a derivative of nicotinaldehyde, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-hydroxynicotinaldehyde typically involves the bromination of 6-hydroxynicotinaldehyde. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of this compound can lead to the formation of 2-bromo-6-hydroxynicotinyl alcohol.

    Substitution: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of 2-bromo-6-hydroxynicotinic acid.

    Reduction: Formation of 2-bromo-6-hydroxynicotinyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-hydroxynicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-hydroxynicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

    6-Bromo-2-hydroxynicotinaldehyde: Similar structure but with the bromine and hydroxyl groups at different positions.

    2-Chloro-6-hydroxynicotinaldehyde: Chlorine atom instead of bromine.

    2-Bromo-6-methoxynicotinaldehyde: Methoxy group instead of hydroxyl.

Uniqueness: 2-Bromo-6-hydroxynicotinaldehyde is unique due to the specific positioning of the bromine and hydroxyl groups, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and specific biochemical applications.

Properties

IUPAC Name

2-bromo-6-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-6-4(3-9)1-2-5(10)8-6/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWBEIZWPLIIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-hydroxynicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-hydroxynicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-hydroxynicotinaldehyde
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-hydroxynicotinaldehyde
Reactant of Route 5
2-Bromo-6-hydroxynicotinaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-hydroxynicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.